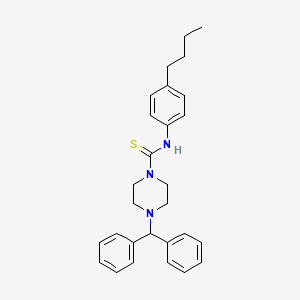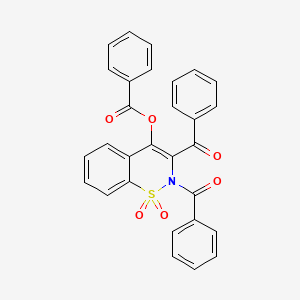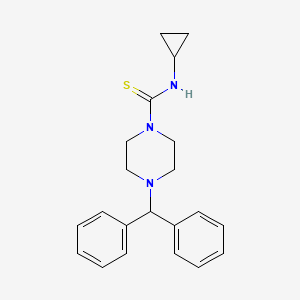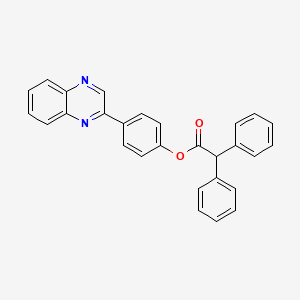![molecular formula C17H21N3O4S2 B10868746 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B10868746.png)
4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenesulfonamide group, which is known for its biological activity, and a 2,5-dimethoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis . This inhibition is selective, making it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- **4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide
- **4-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}-N-(2-methyl-2-propanyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide exhibits unique properties due to the presence of the 2,5-dimethoxyphenyl group, which can influence its reactivity and biological activity. Its selective inhibition of carbonic anhydrase IX also sets it apart as a potential therapeutic agent.
Properties
Molecular Formula |
C17H21N3O4S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H21N3O4S2/c1-23-13-5-8-16(24-2)15(11-13)20-17(25)19-10-9-12-3-6-14(7-4-12)26(18,21)22/h3-8,11H,9-10H2,1-2H3,(H2,18,21,22)(H2,19,20,25) |
InChI Key |
MORCOWINDVVLPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-N'~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide](/img/structure/B10868673.png)


![3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10868698.png)


![2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-YL)piperidino]-1-propanone](/img/structure/B10868707.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B10868713.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-methylpiperazin-1-amine](/img/structure/B10868714.png)
![4-nitrobenzyl N-[(3,4-dichlorophenyl)sulfonyl]glycinate](/img/structure/B10868717.png)
![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)

![N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868740.png)
![Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10868743.png)
